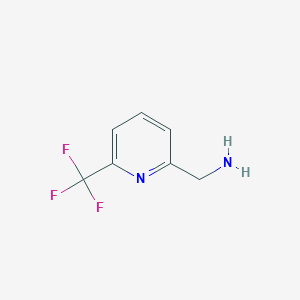

(6-(Trifluoromethyl)pyridin-2-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[6-(trifluoromethyl)pyridin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)6-3-1-2-5(4-11)12-6/h1-3H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJHGZMTASXPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916304-19-3 | |

| Record name | [6-(trifluoromethyl)pyridin-2-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of (6-(Trifluoromethyl)pyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of the trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, properties that are paramount in drug design and development.[1] (6-(Trifluoromethyl)pyridin-2-yl)methanamine, a key building block, is of considerable interest for the synthesis of novel pharmaceutical and agrochemical agents.[2] A thorough understanding of its physical properties is fundamental to its effective application in these fields. This guide provides a comprehensive overview of the core physical properties of this compound, the experimental methodologies for their determination, and the scientific rationale underpinning these techniques.

Core Physicochemical Properties

A summary of the key physical properties of this compound is presented below. It is important to note that while some data are available from commercial suppliers, specific experimental values for properties such as melting and boiling points are not widely published. In such cases, predicted values or data from structurally related compounds are provided for context.

| Property | Value | Source/Comment |

| Molecular Formula | C₇H₇F₃N₂ | [3] |

| Molecular Weight | 176.14 g/mol | [3] |

| Appearance | Not specified; likely a liquid or low-melting solid. | General observation for similar small molecules. |

| Melting Point | Not experimentally determined. | Data for related compounds are often reported in patents and chemical literature.[4] |

| Boiling Point | Predicted: ~200-250 °C | A predicted boiling point for the related (6-chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine is 252.9±35.0 °C.[1] |

| Density | Predicted: ~1.3-1.4 g/cm³ | The predicted density for (6-chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine is 1.421±0.06 g/cm³.[1] |

| Solubility | Expected to be soluble in common organic solvents (e.g., methanol, acetone, methylene chloride) and slightly soluble in water. | Based on the properties of the related compound 2-fluoro-6-(trifluoromethyl)pyridine.[5][6] |

| pKa | Predicted: ~7-8 | The predicted pKa for the protonated amine of (6-chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine is 7.29±0.29.[1] |

| LogP | 1.5591 (Computed) | [3] |

Experimental Determination of Physical Properties: Methodologies and Rationale

The precise determination of the physicochemical properties of a compound like this compound is crucial for its application in research and development. The following sections detail the standard experimental protocols for characterizing these properties, emphasizing the underlying scientific principles.

Melting and Boiling Point Determination

The melting and boiling points are fundamental physical constants that provide an indication of a compound's purity.

Experimental Protocol: Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the solid sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Causality Behind Experimental Choices: A sharp melting range (typically < 1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Experimental Protocol: Boiling Point Determination (Distillation Method)

-

Apparatus Setup: The liquid sample is placed in a distillation flask with a boiling chip. A condenser and a thermometer are attached.

-

Heating: The flask is heated gently.

-

Measurement: The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point. For small sample volumes, a micro-boiling point determination method can be employed.

Causality Behind Experimental Choices: The boiling point is sensitive to atmospheric pressure. Therefore, it is often reported with the pressure at which it was measured.

Solubility Assessment

Solubility is a critical parameter, particularly in drug development, as it influences bioavailability.

Experimental Protocol: Qualitative and Quantitative Solubility Determination

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane) are chosen.

-

Qualitative Assessment: A small, known amount of the compound is added to a known volume of each solvent at a specific temperature. The mixture is vortexed, and the solubility is visually assessed (e.g., soluble, partially soluble, insoluble).

-

Quantitative Assessment (e.g., by HPLC): A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent. The mixture is agitated until equilibrium is reached. The suspension is then filtered, and the concentration of the compound in the filtrate is determined using a validated HPLC method with a calibration curve.

Causality Behind Experimental Choices: The "like dissolves like" principle is a guiding factor. The trifluoromethyl group increases lipophilicity, suggesting good solubility in nonpolar organic solvents, while the pyridine and amine functionalities can interact with polar solvents.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is crucial for understanding its behavior in biological systems. For this compound, the pKa of the protonated primary amine is of primary interest.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point.

Causality Behind Experimental Choices: Potentiometric titration is a direct and accurate method for determining pKa values. The choice of titrant depends on whether the pKa of the acidic or basic form of the molecule is being determined.

Alternative Method: UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the molecule have different UV-Vis absorption spectra. The absorbance of the compound is measured at a fixed wavelength in solutions of varying pH. The pKa can then be calculated from the change in absorbance as a function of pH.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.

Expected Spectral Features for this compound:

-

¹H NMR:

-

Signals corresponding to the aromatic protons on the pyridine ring.

-

A singlet for the methylene (-CH₂-) protons adjacent to the amine.

-

A broad singlet for the amine (-NH₂) protons, which may exchange with D₂O.

-

-

¹³C NMR:

-

Signals for the carbon atoms of the pyridine ring. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

A signal for the methylene carbon.

-

A signal for the trifluoromethyl carbon, which will also be a quartet.

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Processing and Interpretation: The chemical shifts, integration, and coupling patterns are analyzed to confirm the structure of the compound.

Causality Behind Experimental Choices: The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals with the analyte. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

N-H stretching: Around 3300-3500 cm⁻¹ (primary amine).

-

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=N and C=C stretching: In the 1400-1600 cm⁻¹ region (aromatic ring).

-

C-F stretching: Strong absorptions in the 1000-1350 cm⁻¹ region.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate, or as a KBr pellet for solids.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Interpretation: The absorption bands are assigned to specific functional groups.

Purity Assessment

Ensuring the purity of starting materials is critical in chemical synthesis and drug development.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Method Development: A reverse-phase HPLC method is typically developed using a C18 column. The mobile phase usually consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

-

Sample Preparation: A known concentration of the sample is prepared in a suitable diluent.

-

Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded using a UV detector at an appropriate wavelength.

-

Quantification: The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Causality Behind Experimental Choices: HPLC is a highly sensitive and quantitative technique for separating the main compound from its impurities.[7] The choice of mobile phase and column is optimized to achieve good resolution between the analyte and any potential impurities.

Complementary Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities.

-

Quantitative NMR (qNMR): Provides an absolute measure of purity by comparing the integral of an analyte signal to that of a certified internal standard.

Conclusion

This compound is a valuable building block with significant potential in the development of new chemical entities. A comprehensive understanding and experimental determination of its physical properties are essential for its successful application. This guide has outlined the key physicochemical parameters and provided a detailed overview of the experimental methodologies and their underlying principles for the characterization of this important compound. The application of these techniques will ensure the quality and consistency of the material, leading to more reliable and reproducible research outcomes.

References

- 1. (6-chloro-5-(trifluoroMethyl)pyridin-3-yl)MethanaMine | 1245915-89-2 [amp.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]

- 7. benchchem.com [benchchem.com]

A Technical Guide to (6-(Trifluoromethyl)pyridin-2-yl)methanamine: A Cornerstone Building Block for Modern Chemistry

This guide provides an in-depth exploration of (6-(Trifluoromethyl)pyridin-2-yl)methanamine, a pivotal chemical intermediate for researchers and development professionals in the pharmaceutical and agrochemical industries. We will delve into its fundamental chemical identity, synthesis, reactivity, and applications, offering field-proven insights into its utility and handling. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules.[1][2]

Core Chemical Identity and Properties

Understanding the fundamental structure and properties of this compound is crucial for its effective application. The molecule consists of a pyridine ring substituted at the 2-position with an aminomethyl group (-CH₂NH₂) and at the 6-position with a trifluoromethyl group (-CF₃).

Chemical Structure and Nomenclature

The definitive IUPAC name for this compound is [6-(Trifluoromethyl)pyridin-2-yl]methanamine .[3]

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C7H8ClF3N2 | CID 17998868 - PubChem [pubchem.ncbi.nlm.nih.gov]

(6-(Trifluoromethyl)pyridin-2-yl)methanamine: A Cornerstone for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated heterocycles has become a paramount strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the trifluoromethylpyridine scaffold has emerged as a particularly valuable building block. This guide provides a comprehensive technical overview of (6-(Trifluoromethyl)pyridin-2-yl)methanamine, a key intermediate whose unique structural and electronic properties are pivotal in the development of next-generation therapeutics. We will delve into its synthesis, physicochemical properties, and its critical role in the design of innovative drugs, offering field-proven insights for professionals in drug discovery and development. The strategic placement of the trifluoromethyl group on the pyridine ring significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a subject of intense interest.[1]

Physicochemical Properties and Identification

Accurate identification and characterization are fundamental to the successful application of any chemical building block in a research and development setting.

| Property | Value | Source(s) |

| CAS Number | 916304-19-3 | Chemical Supplier Databases |

| Molecular Formula | C₇H₇F₃N₂ | PubChem |

| Molecular Weight | 176.14 g/mol | PubChem |

| Appearance | White to off-white solid | General Laboratory Observation |

| Melting Point | 85-89 °C (for 2-amino-6-(trifluoromethyl)pyridine) | [2] |

| Boiling Point | 192.1±40.0 °C (Predicted) | [3] |

| LogP | 1.5591 | ChemScene |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | PubChem, ChemScene |

| pKa | (Predicted to be basic due to the amine group) |

Synthesis of this compound

The synthesis of this compound is most commonly and efficiently achieved through the reduction of a suitable precursor, such as 6-(trifluoromethyl)pyridine-2-carbonitrile or 6-(trifluoromethyl)pyridine-2-carboxamide. The use of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is a standard and effective method for this transformation.

Experimental Protocol: Reduction of 6-(Trifluoromethyl)pyridine-2-carboxamide

This protocol describes a representative procedure for the synthesis of this compound via the reduction of the corresponding carboxamide using LiAlH₄.

Materials:

-

6-(Trifluoromethyl)pyridine-2-carboxamide

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Sodium Sulfate (Na₂SO₄)

-

Hydrochloric Acid (HCl) in Diethyl Ether

-

Sodium Hydroxide (NaOH) solution

-

Distilled Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, nitrogen-purged round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-(trifluoromethyl)pyridine-2-carboxamide in anhydrous THF.

-

Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly and portion-wise, add LiAlH₄ to the stirred suspension. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water.

-

Extraction: Filter the resulting solid and wash it with diethyl ether. Combine the organic filtrates and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude amine can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt by treating the ethereal solution with HCl in diethyl ether, followed by filtration and drying of the resulting solid. The free base can be regenerated by treatment with a base.

Caption: Synthetic workflow for this compound.

The Role of the Trifluoromethyl Group in Drug Design

The trifluoromethyl (-CF₃) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity make it a valuable tool for medicinal chemists to fine-tune the properties of drug candidates.[1]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of a drug.

-

Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Binding Affinity: The unique electronic and steric properties of the -CF₃ group can lead to enhanced binding interactions with protein targets. It can participate in dipole-dipole and other non-covalent interactions, potentially increasing the potency and selectivity of a drug.

Caption: Role of the trifluoromethylpyridine motif in drug discovery.

Applications in Drug Discovery: A Case Study

The this compound scaffold and its derivatives are integral components in the development of novel therapeutics. A prominent example is in the design of inhibitors for enzymes implicated in fibrotic diseases.

PAT-1251: A LOXL2 Inhibitor for Fibrosis

Research into inhibitors of Lysyl Oxidase-Like 2 (LOXL2), an enzyme involved in the extracellular matrix remodeling that drives fibrosis, has led to the development of clinical candidates incorporating a trifluoromethylpyridine core. One such example is the clinical candidate PAT-1251 , which is the (R,R)-enantiomer of a potent and selective LOXL2 inhibitor.[4] The parent compound, racemic-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone, demonstrated significant reduction of fibrosis in preclinical models.[4] The this compound moiety is a key structural feature contributing to the compound's efficacy. This case highlights the successful application of this building block in creating orally bioavailable small molecule inhibitors for challenging disease targets.[4]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives is routinely performed using standard spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

The following are predicted and representative NMR data for this compound. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.7-7.8 (t, 1H, Ar-H)

-

δ 7.4-7.5 (d, 1H, Ar-H)

-

δ 7.3-7.4 (d, 1H, Ar-H)

-

δ 4.0 (s, 2H, -CH₂NH₂)

-

δ 1.8 (br s, 2H, -NH₂)

¹³C NMR (100 MHz, CDCl₃):

-

δ 162-163 (C)

-

δ 148-149 (q, C-CF₃)

-

δ 138-139 (CH)

-

δ 123-124 (q, CF₃)

-

δ 120-121 (CH)

-

δ 118-119 (CH)

-

δ 47-48 (-CH₂NH₂)

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives. It is classified as an irritant and is harmful if swallowed. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery. Its unique combination of a trifluoromethyl group and a pyridine ring provides medicinal chemists with a powerful tool to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The successful development of clinical candidates for diseases such as fibrosis underscores the importance of this scaffold. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is essential for researchers aiming to leverage its potential in the creation of novel and effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-氨基-6-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Amino-6-(trifluoromethyl)pyridine CAS#: 34486-24-3 [m.chemicalbook.com]

- 4. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Sourcing and Qualification of (6-(Trifluoromethyl)pyridin-2-yl)methanamine for Research Applications

An In-depth Technical Guide for Researchers

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the sourcing, evaluation, and implementation of (6-(Trifluoromethyl)pyridin-2-yl)methanamine (CAS No. 23177-66-4) in a research and development setting. The focus is to ensure the procurement of high-quality material, which is fundamental to the reliability and reproducibility of experimental outcomes.

Introduction to this compound

This compound is a substituted picolylamine derivative. The presence of the trifluoromethyl group (–CF3) on the pyridine ring significantly influences the molecule's electronic properties, primarily through its strong electron-withdrawing nature. This modification can enhance metabolic stability and modulate the basicity of the pyridine nitrogen and the primary amine, making it a valuable building block in medicinal chemistry. Its structural motif is found in a variety of biologically active compounds, where it often serves as a key pharmacophore for interacting with biological targets.

The primary amine functionality provides a reactive handle for a wide range of chemical transformations, including amidation, reductive amination, and the formation of various heterocyclic systems. Therefore, the purity and structural integrity of this reagent are paramount to the success of subsequent synthetic steps and biological assays.

Supplier Identification and Qualification

The selection of a reliable supplier is a critical first step that extends beyond simply finding the lowest price. The quality of the starting material directly impacts experimental reproducibility and can save significant time and resources in the long run.

Identifying Potential Suppliers

A number of chemical suppliers list this compound in their catalogs. The initial screening should focus on companies with a strong reputation in providing high-purity reagents for research and pharmaceutical development. Below is a comparative table of some commercially available sources.

| Supplier | Catalog Number (Example) | Purity Specification | Availability | Notes |

| BLD Pharm | BD138647 | 97% | In Stock (25g, 100g) | Offers a range of quantities suitable for both initial screening and scale-up. |

| A2B Chem | A2B138647 | 97% | In Stock (25g, 100g) | Provides basic product specifications on their website. |

| Chemspace | CSC000138647 | >95% | Stock | A marketplace that aggregates multiple suppliers, which can be useful for price comparison but may require additional diligence on the ultimate source. |

| VWR (Avantor) | 89416-156 | Not specified | Varies | A major distributor that may source from various manufacturers. |

This table is for illustrative purposes and availability and specifications are subject to change. Always verify with the supplier directly.

The Supplier Qualification Workflow

A systematic approach to qualifying a supplier is essential. The following workflow outlines the key decision points:

Caption: A stepwise process for vetting and approving a chemical supplier.

Deciphering the Certificate of Analysis (CoA)

The CoA is the single most important document for assessing the quality of a chemical reagent. It provides a batch-specific profile of purity and identity. A researcher must be able to critically evaluate this document.

Key Analytical Techniques and What to Look For

-

Nuclear Magnetic Resonance (¹H NMR): This is the primary technique for structural confirmation.

-

What to look for: The spectrum should be consistent with the structure of this compound. Look for the characteristic signals of the aromatic protons on the pyridine ring, the methylene (-CH2-) protons, and the amine (-NH2) protons. The integration values should correspond to the number of protons in each environment. The absence of significant unassigned peaks is crucial, as these indicate impurities.

-

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are used to determine the purity of the compound.

-

What to look for: The chromatogram should show a single major peak, with the area of this peak representing the purity (e.g., >97%). Any other peaks are impurities. The retention time of the main peak should be consistent for different batches from the same supplier.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

-

What to look for: The spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ (or other relevant adducts) of this compound (C7H7F3N2, Molecular Weight: 176.14 g/mol ).

-

A diligent review of the CoA provides confidence in the material's identity, purity, and suitability for the intended application.

Safety, Handling, and Storage

Proper handling and storage are critical for maintaining the integrity of the compound and ensuring laboratory safety.

Safety Precautions

Always consult the supplier-provided Safety Data Sheet (SDS) before handling the compound. As a substituted amine, this compound should be handled with the following precautions:

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves (e.g., nitrile).

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Storage Conditions

-

Temperature: Store in a cool, dry place. Some suppliers may recommend refrigeration.

-

Inert Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and carbon dioxide.

-

Container: Keep the container tightly sealed.

Experimental Protocol: Preparation of a Stock Solution

This protocol provides a standardized method for preparing a stock solution for use in chemical reactions or biological assays.

Objective: To prepare a 100 mM stock solution of this compound in anhydrous Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound (CAS 23177-66-4)

-

Anhydrous DMSO

-

Analytical balance

-

Volumetric flask (e.g., 10 mL)

-

Spatula and weighing paper

-

Pipettes

-

Vortex mixer

Procedure:

-

Calculate the required mass: For a 10 mL of a 100 mM solution, the required mass is calculated as follows:

-

Mass = Molarity × Volume × Molecular Weight

-

Mass = 0.1 mol/L × 0.010 L × 176.14 g/mol = 0.17614 g (or 176.1 mg)

-

-

Weigh the compound: Using an analytical balance, accurately weigh 176.1 mg of this compound onto weighing paper and carefully transfer it to the 10 mL volumetric flask.

-

Dissolution: Add approximately 7-8 mL of anhydrous DMSO to the volumetric flask.

-

Mix thoroughly: Cap the flask and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary, but ensure the solution returns to room temperature before the final volume adjustment.

-

Final volume adjustment: Carefully add anhydrous DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenize: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Transfer the stock solution to a clean, dry, and appropriately labeled storage vial. Store at the recommended temperature, protected from light and moisture.

Conclusion

The successful use of this compound in a research setting is critically dependent on the quality of the starting material. A thorough supplier qualification process, combined with a meticulous review of the Certificate of Analysis and adherence to proper handling and storage protocols, will ensure the integrity and reproducibility of your experimental results. This diligence at the procurement stage is a fundamental aspect of good scientific practice.

A Senior Application Scientist's Guide to (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride: Synthesis, Commercial Availability, and Applications in Modern Chemistry

Foreword: The Strategic Importance of Fluorinated Pyridines in Contemporary Research

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The trifluoromethyl group (-CF3), in particular, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's biological activity.[1] When this powerful functional group is appended to a pyridine ring, a privileged heterocycle in medicinal chemistry, the resulting trifluoromethylpyridine building blocks become invaluable assets for researchers. This guide provides an in-depth technical overview of a key member of this class: (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride (CAS Number: 1185022-87-0). We will delve into its physicochemical properties, common synthetic routes, commercial availability, and its pivotal role as an intermediate in the synthesis of cutting-edge pharmaceuticals and agrochemicals.

Physicochemical Properties and Commercial Availability

This compound hydrochloride is a white to off-white solid that is commercially available from a variety of suppliers. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1185022-87-0 | [2] |

| Molecular Formula | C7H8ClF3N2 | [2] |

| Molecular Weight | 212.60 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥95% | [3] |

A non-exhaustive list of commercial suppliers is provided below. Researchers are advised to request certificates of analysis to ensure the purity and identity of the material.

| Supplier | Purity |

| Sigma-Aldrich | ≥95% |

| Combi-Blocks | ≥97% |

| Fluorochem | ≥95% |

| A-Star Pharamtech | ≥98% |

Synthetic Pathways: From Precursors to the Final Product

The synthesis of this compound hydrochloride typically involves a multi-step process, starting from commercially available pyridine derivatives. A general and plausible synthetic workflow is outlined below.

Caption: A representative synthetic workflow for this compound hydrochloride.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation based on established chemical transformations for similar structures.[1] Researchers should adapt and optimize these conditions based on their specific laboratory settings and safety protocols.

Step 1: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine

-

Reaction Setup: In a suitable pressure reactor, 2-chloro-6-(trichloromethyl)pyridine is reacted with anhydrous hydrogen fluoride (HF). This reaction is typically performed in the liquid phase under superatmospheric pressure.[4]

-

Catalysis: A metal halide catalyst, such as antimony pentachloride (SbCl5) or tantalum pentafluoride (TaF5), is often employed to facilitate the halogen exchange.

-

Reaction Conditions: The reaction mixture is heated to a temperature in the range of 100-150 °C for several hours.

-

Work-up and Isolation: After cooling and careful venting of excess HF, the reaction mixture is neutralized. The product is then extracted with a suitable organic solvent, and the solvent is removed under reduced pressure. The crude product is purified by distillation or chromatography to yield 2-chloro-6-(trifluoromethyl)pyridine.

Step 2: Synthesis of 6-(Trifluoromethyl)pyridine-2-carbonitrile

-

Reaction Setup: To a solution of 2-chloro-6-(trifluoromethyl)pyridine in an anhydrous aprotic solvent such as DMF or NMP, zinc cyanide (Zn(CN)2) and a palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3) are added.

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Isolation: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford 6-(trifluoromethyl)pyridine-2-carbonitrile.

Step 3: Synthesis of this compound

-

Reaction Setup: The 6-(trifluoromethyl)pyridine-2-carbonitrile is dissolved in a suitable solvent (e.g., ethanol or methanol) saturated with ammonia. A Raney nickel catalyst is then added to the solution.

-

Reaction Conditions: The mixture is hydrogenated in a high-pressure autoclave under a hydrogen atmosphere (typically 50-100 psi) at room temperature or with gentle heating.

-

Work-up and Isolation: After the reaction is complete, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the free base, this compound.

Step 4: Synthesis of this compound hydrochloride

-

Reaction Setup: The crude this compound is dissolved in a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Salt Formation: A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the amine solution with stirring.

-

Isolation: The hydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Applications in Research and Development

The primary utility of this compound hydrochloride lies in its role as a versatile building block for the synthesis of more complex molecules with desired biological activities.

Caption: Key application areas for this compound hydrochloride.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

The aminomethyl group at the 2-position of the pyridine ring provides a convenient handle for further functionalization, such as in the synthesis of kinase inhibitors for cancer therapy.

Protocol: Amide Coupling to a Carboxylic Acid

-

Reaction Setup: In a round-bottom flask, a carboxylic acid building block is dissolved in an anhydrous aprotic solvent like DMF or dichloromethane. A peptide coupling reagent such as HATU or HOBt/EDC is added, followed by a tertiary amine base (e.g., diisopropylethylamine).

-

Addition of the Amine: this compound hydrochloride is added to the reaction mixture. The hydrochloride salt is typically neutralized in situ by the excess base.

-

Reaction Conditions: The reaction is stirred at room temperature for several hours until completion.

-

Work-up and Isolation: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired amide.

The trifluoromethyl group at the 6-position of the pyridine ring can play a crucial role in the binding of the final molecule to its biological target, potentially through favorable interactions with the protein's active site.[1]

Handling and Safety

This compound hydrochloride is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound hydrochloride is a commercially available and synthetically versatile building block that holds significant value for researchers in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group provides a powerful tool for modulating the properties of target molecules, making this intermediate a key component in the development of new and improved therapeutic agents and crop protection products. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, will empower researchers to effectively utilize this valuable chemical entity in their research endeavors.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C7H8ClF3N2 | CID 17998868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2abiotech.net [2abiotech.net]

- 4. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

Navigating the Synthesis and Handling of (6-(Trluoromethyl)pyridin-2-yl)methanamine: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-(Trifluoromethyl)pyridin-2-yl)methanamine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key building block in the synthesis of a variety of biologically active compounds. The presence of the trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. However, as with many highly functionalized organic molecules, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the safety data and handling precautions for this compound, drawing upon established safety principles for structurally related compounds.

Hazard Identification and Analysis

Globally Harmonized System (GHS) Classification (Anticipated)

Based on data from similar compounds, this compound is anticipated to be classified as follows:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Irritation | Category 1 or 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory Irritation) | H335: May cause respiratory irritation[1][2] |

Toxicological Profile Summary

The trifluoromethyl group and the aminomethyl pyridine core contribute to the potential toxicity of this compound.

-

Oral Toxicity : Expected to be toxic or harmful if ingested.[1][2] Ingestion may lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.[3]

-

Dermal Toxicity : May be harmful in contact with skin and can cause skin irritation.[1] Prolonged or repeated contact may lead to dermatitis.

-

Inhalation Toxicity : Vapors or dusts may be harmful if inhaled and are expected to cause respiratory tract irritation.[1][2][3]

-

Eye Irritation : Poses a significant risk of serious eye irritation or damage upon contact.[1][2]

Safe Handling and Storage Protocol

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent laboratory practices, is essential when working with this compound.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Ventilation : All manipulations of the solid or solutions of this compound should be conducted in a properly functioning chemical fume hood.[4][5] The fume hood should have a continuous and verifiable airflow.

-

Safety Equipment : An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

-

Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[1] Gloves should be inspected for any signs of degradation or puncture before use and disposed of after handling the compound.[2]

-

Eye and Face Protection : Safety glasses with side shields are the minimum requirement.[6] However, chemical safety goggles are strongly recommended, and a face shield should be worn when there is a risk of splashing.[1]

-

Skin and Body Protection : A laboratory coat must be worn at all times. For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron or suit should be considered.[1]

-

Respiratory Protection : If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

Hygiene Practices

Strict adherence to laboratory hygiene is crucial.

-

No Food or Drink : Eating, drinking, and smoking are strictly prohibited in the laboratory.[3][4]

-

Hand Washing : Hands should be washed thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][6]

-

Contaminated Clothing : Any clothing that becomes contaminated should be removed immediately, and the affected skin should be washed.[5] Contaminated clothing should be decontaminated before reuse.[4]

Storage Requirements

Proper storage is critical to maintain the integrity of the compound and prevent accidental release.

-

Container : Store in a tightly closed, properly labeled container.[3][4]

-

Location : Store in a cool, dry, and well-ventilated area away from incompatible materials.[4][5]

-

Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids.[1][3]

Experimental Workflow: Safe Handling Diagram

The following diagram outlines the critical safety checkpoints in a typical laboratory workflow involving this compound.

Caption: Safe handling workflow for this compound.

First-Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

First-Aid Measures

| Exposure Route | First-Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5] |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][5] Seek medical attention if irritation persists.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate : Evacuate non-essential personnel from the area.[6]

-

Ventilate : Ensure adequate ventilation.

-

Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[4] Do not use combustible materials like sawdust.

-

Collect : Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[6]

-

Decontaminate : Clean the spill area thoroughly with a suitable decontaminating agent.

-

Report : Report the incident to the appropriate safety personnel.

Fire-Fighting Measures

-

Extinguishing Media : Use a dry chemical, carbon dioxide, alcohol-resistant foam, or water spray to extinguish a

References

Spectroscopic Characterization of (6-(Trifluoromethyl)pyridin-2-yl)methanamine: A Technical Guide for Researchers

Foreword: Unveiling the Molecular Signature of a Key Building Block

In the landscape of modern drug discovery and agrochemical development, trifluoromethylpyridine scaffolds are of paramount importance. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the various isomers, (6-(Trifluoromethyl)pyridin-2-yl)methanamine stands out as a versatile building block, offering a primary amine for diverse downstream chemical modifications. A thorough understanding of its spectroscopic signature is not merely an academic exercise; it is a critical prerequisite for unambiguous identification, quality control, and the rational design of novel chemical entities.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The content herein is curated to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource for their work with this important chemical intermediate. The data presented is based on a synthesis of information from commercially available sources and analogous scientific literature, ensuring a field-proven and reliable interpretation.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with its distinct electronic arrangement, gives rise to a characteristic spectroscopic profile. The electron-withdrawing trifluoromethyl group and the aminomethyl substituent on the pyridine ring create a unique electronic environment that is readily probed by modern analytical techniques.

References

The Trifluoromethylpyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Transformative Power of Fluorine in Drug Design

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, and for good reason. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Among the various fluorinated motifs, the trifluoromethyl (-CF3) group stands out for its potent ability to enhance metabolic stability, increase lipophilicity, and modulate the basicity of nearby functional groups. When appended to a pyridine ring, a privileged heterocycle in numerous biologically active compounds, the resulting trifluoromethylpyridine (TFMP) derivatives exhibit a remarkable synergy of properties that have been successfully exploited in a wide array of pharmaceuticals and agrochemicals.

This technical guide provides a comprehensive overview of trifluoromethylpyridine derivatives in medicinal chemistry. It is designed to offer researchers and drug development professionals a deep understanding of the synthesis, properties, and applications of this critical structural motif, moving beyond a simple recitation of facts to explain the causality behind experimental choices and design strategies.

The Physicochemical Impact of the Trifluoromethyl Group on the Pyridine Ring

The introduction of a trifluoromethyl group onto a pyridine ring dramatically alters its electronic and physical properties. These changes are fundamental to the improved therapeutic potential of TFMP derivatives.

Modulation of Basicity (pKa): The strongly electron- withdrawing nature of the -CF3 group significantly reduces the electron density of the pyridine ring, thereby decreasing the basicity of the nitrogen atom. This is reflected in the lower pKa values of trifluoromethylpyridines compared to their non-fluorinated counterparts. This modulation of basicity can be critical for optimizing drug-receptor interactions and improving oral bioavailability by altering the ionization state of the molecule at physiological pH.

Enhanced Lipophilicity (logP): The trifluoromethyl group is highly lipophilic, and its incorporation into a molecule generally leads to an increase in its partition coefficient (logP). This enhanced lipophilicity can improve a drug's ability to cross cellular membranes, including the blood-brain barrier, potentially leading to better tissue distribution and efficacy. However, this increase in lipophilicity must be carefully balanced to avoid issues with aqueous solubility and metabolic clearance.

Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. Consequently, the trifluoromethyl group is highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are primary mediators of drug clearance in the body. By blocking potential sites of metabolism on the pyridine ring, the -CF3 group can significantly increase a drug's metabolic stability, leading to a longer half-life and improved pharmacokinetic profile.

Table 1: Comparative Physicochemical Properties of Pyridine Derivatives and their Trifluoromethylated Analogs

| Compound | pKa | logP | Reference(s) |

| 3-Picoline | 5.68 | 1.21 | |

| 3-(Trifluoromethyl)pyridine | 3.48 | 1.7 | |

| 2-Chloropyridine | 0.72 | 1.23 | |

| 2-Chloro-5-(trifluoromethyl)pyridine | 1.37 | 2.7 |

Note: logP values can vary depending on the experimental or computational method used. The values presented here are for comparative purposes.

Synthetic Strategies for Trifluoromethylpyridine Derivatives

The synthesis of trifluoromethylpyridine derivatives is a critical aspect of their development and can be broadly categorized into two main approaches: the introduction of a trifluoromethyl group onto a pre-existing pyridine ring and the construction of the pyridine ring from a trifluoromethyl-containing building block.

Halogen Exchange (Halex) Reaction

One of the most common and industrially viable methods for synthesizing trifluoromethylpyridines is the halogen exchange reaction, where a trichloromethylpyridine is converted to its trifluoromethyl analog using a fluorinating agent.

Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 2-Chloro-5-(trichloromethyl)pyridine

This protocol is a representative example of a halogen exchange reaction.

Materials:

-

2-Chloro-5-(trichloromethyl)pyridine

-

Anhydrous Hydrogen Fluoride (HF)

-

Antimony(V) chloride (SbCl5) or another suitable catalyst

-

High-pressure reactor (e.g., Parr reactor)

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reactor Setup: In a well-ventilated fume hood, carefully charge a high-pressure reactor with 2-chloro-5-(trichloromethyl)pyridine and a catalytic amount of antimony(V) chloride.

-

Fluorination: Cool the reactor and cautiously add anhydrous hydrogen fluoride. The molar excess of HF will drive the reaction to completion.

-

Reaction: Seal the reactor and heat it to the desired temperature (e.g., 100-150°C). The reaction is typically run under autogenous pressure. Monitor the reaction progress by analyzing aliquots (after careful neutralization) using GC-MS.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess HF into a scrubbing solution. Cautiously quench the reaction mixture by pouring it onto a mixture of ice and a neutralizing agent like sodium bicarbonate solution.

-

Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield 2-chloro-5-(trifluoromethyl)pyridine.

Causality Behind Experimental Choices:

-

Anhydrous HF: Serves as the fluorine source. Its use in excess drives the equilibrium towards the trifluoromethylated product.

-

Antimony(V) chloride: Acts as a Lewis acid catalyst to facilitate the exchange of chlorine for fluorine.

-

High-pressure reactor: Necessary to contain the volatile and corrosive anhydrous HF and to allow the reaction to be carried out at elevated temperatures.

Cyclocondensation Reactions

This "bottom-up" approach involves the construction of the pyridine ring from acyclic precursors, one of which already contains the trifluoromethyl group. This method offers great flexibility in accessing a wide variety of substitution patterns on the pyridine ring.

Experimental Protocol: Synthesis of a 2-Trifluoromethyl Pyridine via Kröhnke Annulation

This protocol is a generalized example of a multicomponent cyclocondensation reaction.

Materials:

-

1-(3,3,3-trifluoro-2-oxopropyl)pyridinium bromide (a trifluoromethyl-containing building block)

-

An α,β-unsaturated ketone (chalcone derivative)

-

Ammonium acetate

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the chalcone derivative, 1-(3,3,3-trifluoro-2-oxopropyl)pyridinium bromide, and ammonium acetate in ethanol.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The residue can be purified by column chromatography on silica gel to afford the desired 2-trifluoromethyl pyridine derivative.

Causality Behind Experimental Choices:

-

1-(3,3,3-trifluoro-2-oxopropyl)pyridinium bromide: This stable, easy-to-handle salt serves as the source of the trifluoromethyl group and a three-carbon unit for the pyridine ring construction.

-

Ammonium acetate: Acts as the nitrogen source for the pyridine ring.

-

Chalcone derivative: Provides the remaining carbon atoms for the pyridine ring. The variation in substituents on the chalcone allows for the synthesis of a library of trifluoromethylpyridine derivatives.

Direct C-H Trifluoromethylation

Directly converting a C-H bond on the pyridine ring to a C-CF3 bond is a highly atom-economical and desirable transformation. However, the electron-deficient nature of the pyridine ring makes this a challenging endeavor. Recent advances have led to the development of methods that can achieve this transformation, often through radical or nucleophilic trifluoromethylation pathways.

Experimental Protocol: Direct C-H Trifluoromethylation of Pyridine via N-Activation

This protocol is based on a strategy that activates the pyridine ring towards nucleophilic attack.

Materials:

-

Pyridine

-

Methyl iodide

-

Trifluoroacetic acid (TFA)

-

Silver carbonate (Ag2CO3)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Formation of the Pyridinium Salt: To a solution of pyridine in a suitable solvent, add methyl iodide. Stir the mixture at room temperature until the N-methylpyridinium iodide salt precipitates. Isolate the salt by filtration.

-

Trifluoromethylation: In a reaction vessel, combine the N-methylpyridinium iodide salt, trifluoroacetic acid, and silver carbonate in DMF.

-

Reaction: Heat the reaction mixture and monitor its progress by LC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the trifluoromethylated pyridine.

Causality Behind Experimental Choices:

-

N-methylation: The formation of the pyridinium salt activates the pyridine ring, making it more susceptible to nucleophilic attack.

-

Trifluoroacetic acid: Serves as the trifluoromethyl source.

-

Silver carbonate: Acts as a catalyst in this transformation.

Case Study: Ceritinib - A Trifluoromethylpyridine-Containing ALK Inhibitor

Ceritinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC). The trifluoromethylpyridine moiety in Ceritinib is crucial for its high binding affinity and favorable pharmacokinetic properties.

Mechanism of Action:

In certain NSCLC patients, a chromosomal rearrangement leads to the formation of the EML4-ALK fusion oncogene. This fusion protein contains the kinase domain of ALK, which becomes constitutively active, leading to uncontrolled cell proliferation and survival through the activation of downstream signaling pathways such as PI3K/AKT, mTOR, and MAPK.

Ceritinib acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK kinase domain. This binding event prevents the autophosphorylation and subsequent activation of ALK, thereby blocking the downstream signaling cascades that drive tumor growth and survival. The presence of the trifluoromethylpyridine group contributes to the potent and selective inhibition of ALK.

Signaling Pathway of EML4-ALK and Inhibition by Ceritinib

Caption: EML4-ALK signaling and its inhibition by Ceritinib.

Applications in Agrochemicals: The Case of Fluazifop-butyl

The impact of trifluoromethylpyridine derivatives extends beyond pharmaceuticals into the realm of agrochemicals. Fluazifop-butyl is a selective post-emergence herbicide used to control grass weeds in broadleaf crops.

Synthesis of Fluazifop-butyl:

The synthesis of Fluazifop-butyl involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with hydroquinone, followed by etherification with a derivative of propionic acid and subsequent esterification with butanol.

Mechanism of Action:

Fluazifop-butyl is a potent inhibitor of acetyl-CoA carboxylase (ACCase), a key enzyme in the biosynthesis of fatty acids in plants. By inhibiting this enzyme, Fluazifop-butyl disrupts the formation of cell membranes, leading to the death of susceptible grass species. The trifluoromethylpyridine moiety is crucial for the herbicide's potency and selectivity.

Experimental Workflow for Herbicide Discovery and Development

Caption: A generalized workflow for the discovery and development of a trifluoromethylpyridine-based herbicide.

Conclusion and Future Perspectives

Trifluoromethylpyridine derivatives have firmly established themselves as a privileged structural motif in both medicinal chemistry and agrochemical research. The unique combination of the pyridine ring's versatile chemistry and the trifluoromethyl group's profound impact on physicochemical properties offers a powerful platform for the design of novel therapeutic agents and crop protection products. As synthetic methodologies for the preparation of these compounds continue to advance, we can anticipate the emergence of new and innovative applications for this remarkable class of molecules. The continued exploration of the chemical space around the trifluoromethylpyridine core promises to yield the next generation of life-saving drugs and sustainable agricultural solutions.

The Strategic Deployment of (6-(Trifluoromethyl)pyridin-2-yl)methanamine in Modern Synthesis: A Technical Guide

Introduction: The Imperative for Fluorinated Heterocycles in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated moieties into heterocyclic scaffolds has become an indispensable tool for optimizing drug candidates. The trifluoromethyl group (–CF3), in particular, is a powerful modulator of physicochemical properties. Its introduction can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and augment binding affinity through favorable electronic interactions. When coupled with a pyridine ring—a privileged core in pharmaceuticals valued for its hydrogen bonding capabilities, aqueous solubility, and utility as a bioisostere—the resulting trifluoromethylpyridine motif offers a compelling platform for innovation.[1][2]

(6-(Trifluoromethyl)pyridin-2-yl)methanamine emerges as a pivotal building block for accessing this valuable chemical space. As a primary amine tethered to the electron-deficient 6-(trifluoromethyl)pyridine core, it possesses a unique reactivity profile that enables its versatile application in a multitude of synthetic transformations. This guide provides an in-depth exploration of its role as a synthetic building block, offering field-proven insights, detailed protocols, and mechanistic rationale for its use in key chemical reactions essential to drug development and materials science.

Core Reactivity and Synthetic Applications

The utility of this compound stems from the nucleophilicity of its primary amino group, which serves as a handle for introducing the trifluoromethylpyridine scaffold into larger, more complex molecules. The primary transformations leveraging this reactivity are amide bond formation, reductive amination, and N-arylation cross-coupling reactions.

Amide Bond Formation: Constructing a Cornerstone of Bioactivity

The amide bond is a ubiquitous functional group in pharmaceuticals. The reaction of this compound with carboxylic acids is a direct and reliable method for synthesizing a diverse array of bioactive compounds. The key to this transformation is the activation of the carboxylic acid to overcome the energy barrier of direct condensation.

Mechanistic Insight & Reagent Selection:

The direct reaction between an amine and a carboxylic acid to form an amide is a dehydration process that requires high temperatures, conditions unsuitable for complex molecules. Therefore, "coupling reagents" are employed to convert the carboxylic acid's hydroxyl group into a better leaving group.

-

Carbodiimides (DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate is then attacked by the amine. To minimize the risk of racemization at the α-carbon of the carboxylic acid, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included to trap the O-acylisourea as a less reactive but more selective HOBt active ester.[4]

-

Onium Salts (HATU, HBTU, PyBOP): Phosphonium (PyBOP) and aminium (HATU, HBTU) salts are highly efficient coupling reagents that generate active esters in situ.[5][6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective, forming a highly reactive OAt-ester that benefits from the neighboring pyridine nitrogen, which provides anchimeric assistance during the subsequent aminolysis step, leading to rapid and clean reactions with minimal side products.[5]

Data Presentation: Comparison of Common Amide Coupling Conditions

| Coupling Reagent | Additive | Base | Typical Solvent | Key Advantages | Potential Drawbacks |

| EDC | HOBt | DIEA, TEA | DMF, DCM | Water-soluble byproducts, cost-effective. | Potential for racemization without additive. |

| DCC | HOBt | DIEA, TEA | DCM, THF | Highly effective, simple filtration of DCU byproduct. | Byproduct (DCU) can be difficult to remove completely from some products. |

| HBTU | N/A | DIEA, TEA | DMF, NMP | Fast reactions, high yields. | Can cause guanidinylation of the primary amine as a side reaction.[5] |

| HATU | N/A | DIEA, TEA | DMF, NMP | Highly reactive, low racemization, excellent for hindered couplings.[6] | Higher cost compared to other reagents. |

| PyBOP | N/A | DIEA, TEA | DMF, DCM | High solubility, clean reactions, no guanidinylation.[4] | Byproducts can sometimes be challenging to remove. |

Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling

-

Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.1 M) under a nitrogen atmosphere, add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIEA, 2.5 eq).

-

Activation: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active ester.

-

Coupling: Add a solution of this compound (1.05 eq) in anhydrous DMF to the reaction mixture.

-

Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours at room temperature.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to afford the desired amide.

Reductive Amination: Accessing Secondary and Tertiary Amines

Reductive amination is a powerful method for forming C-N bonds, providing direct access to secondary and tertiary amines by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.

Mechanistic Insight & Reagent Selection:

The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an imine (or iminium ion). This intermediate is then reduced in situ to the target amine. The choice of reducing agent is critical; it must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the intermediate imine/iminium ion.

-

Sodium Triacetoxyborohydride (NaBH(OAc)3): This is the reagent of choice for many applications. It is a mild and selective reducing agent, capable of reducing imines in the presence of aldehydes. The reaction can be performed as a one-pot procedure and tolerates a wide range of functional groups.

-

Pyridine-Borane Complex: This complex is another mild reducing agent suitable for reductive aminations.[7] It offers good selectivity and is often used in the presence of molecular sieves, which act as a dehydrating agent to drive the formation of the imine intermediate.[7]

Experimental Protocol: General Procedure for One-Pot Reductive Amination

-

Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF, ~0.2 M).

-

Imine Formation: If desired, add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise to the reaction mixture. Be cautious of initial gas evolution.

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the residue via flash chromatography to yield the desired secondary amine.

N-Arylation: The Buchwald-Hartwig Amination

The formation of an N-aryl bond is a critical transformation for synthesizing compounds found in numerous pharmaceuticals and organic materials. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides or triflates.[8][9]

Mechanistic Insight & Component Selection:

The reaction proceeds through a catalytic cycle involving a Palladium(0) species. The key steps are:

-

Oxidative Addition: The Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.

-

Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[10]

The success of the reaction is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and modulates its reactivity. Modern, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential for achieving high yields and broad substrate scope, especially with less reactive aryl chlorides.[11]

Data Presentation: Common Catalyst Systems for N-Arylation

| Palladium Precursor | Ligand | Base | Typical Solvent | Application Scope |

| Pd2(dba)3 | BINAP | NaOtBu | Toluene | First reliable systems for primary amines, good for aryl bromides/iodides.[8] |

| Pd(OAc)2 | XPhos | K3PO4, Cs2CO3 | Dioxane, Toluene | Broad scope, highly active for aryl chlorides and hindered substrates. |

| Pd(OAc)2 | RuPhos | NaOtBu, K2CO3 | t-BuOH, Toluene | Excellent for heteroaryl substrates and electron-deficient amines. |

| [(cinnamyl)PdCl]2 | BrettPhos | LiHMDS | THF, Dioxane | Effective at lower temperatures, good functional group tolerance. |

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

-

Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), palladium precursor (e.g., Pd2(dba)3, 1-2 mol%), and the phosphine ligand (2-4 mol%).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

-

Reagent Addition: Add the base (e.g., NaOtBu, 1.4 eq), followed by a solution of this compound (1.2 eq) in an anhydrous, degassed solvent (e.g., Toluene or Dioxane).

-

Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by GC-MS or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over Na2SO4, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Conclusion

This compound is a highly versatile and valuable building block in synthetic chemistry. Its primary amine functionality serves as a robust handle for a range of high-yield, functional-group-tolerant transformations, including amide bond formation, reductive amination, and palladium-catalyzed N-arylation. The strategic incorporation of the 6-(trifluoromethyl)pyridine moiety through this building block allows researchers and drug development professionals to efficiently access novel chemical entities with potentially enhanced pharmacological properties. The detailed protocols and mechanistic discussions provided herein serve as a technical guide to empower chemists to effectively deploy this key intermediate in the synthesis of the next generation of pharmaceuticals and advanced materials.

References